molecular formula C21H25N5O3S B11271264 2-ethyl-6-(4-methoxybenzyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

2-ethyl-6-(4-methoxybenzyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B11271264
M. Wt: 427.5 g/mol
InChI Key: OHKUVFPEQXOMJN-UHFFFAOYSA-N
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Description

2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, followed by their sequential coupling and functionalization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution at the pyrazolo[4,3-d]pyrimidin-7-one core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution can introduce various substituents at the pyrazolo[4,3-d]pyrimidin-7-one core.

Scientific Research Applications

2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE
  • 2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE

Uniqueness

The uniqueness of 2-ETHYL-6-[(4-METHOXYPHENYL)METHYL]-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H25N5O3S

Molecular Weight

427.5 g/mol

IUPAC Name

2-ethyl-6-[(4-methoxyphenyl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C21H25N5O3S/c1-3-25-13-17-19(23-25)20(28)26(12-15-6-8-16(29-2)9-7-15)21(22-17)30-14-18(27)24-10-4-5-11-24/h6-9,13H,3-5,10-12,14H2,1-2H3

InChI Key

OHKUVFPEQXOMJN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)N3CCCC3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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